molecular formula C19H16F3N3O4 B3016857 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034252-56-5

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B3016857
CAS No.: 2034252-56-5
M. Wt: 407.349
InChI Key: SCTYUQABJNCPNA-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea ( 2034252-56-5) is a specialized urea derivative of significant interest in pharmaceutical and biochemical research. This compound features a unique molecular structure that combines a 1,3-oxazolidine-2,4-dione moiety with a phenylurea group and a trifluoromethylphenyl substituent . The oxazolidinone core is known to confer stability and selectivity, while the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability in drug design . This structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive molecules for targeted therapeutics . Its well-defined structure, with a molecular formula of C19H16F3N3O4 and a molecular weight of 407.34 g/mol, allows for precise modifications in drug discovery applications . The compound is offered as a high-purity material for non-human research purposes only. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers can leverage this compound's synthetic versatility for further derivatization and as a key scaffold in probing biological pathways.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)24-15(12-6-2-1-3-7-12)10-25-16(26)11-29-18(25)28/h1-9,15H,10-11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYUQABJNCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the condensation of amino alcohols with aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other urea derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Substituents/Features Spectral Data (ESI-MS) Reference
1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea C₁₉H₁₆F₃N₃O₄ 407.34 N/A N/A 2,4-Dioxo-oxazolidinyl, phenethyl, 2-CF₃-phenyl Not reported N/A
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) C₁₈H₁₃ClF₃N₃OS 412.1 52.7 Not reported Chloromethylthiazole, 2-CF₃-phenyl 412.1 [M+H]⁺
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) C₃₃H₃₀F₃N₇O₅S 705.69 70.7 198–200 Hydroxy-methoxybenzylidene hydrazine, piperazine-thiazole, 4-CF₃-phenyl 667.9 [M−2HCl+H]⁺
1-(3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl)-3-[2-(trifluoromethyl)phenyl]urea (AZ1) C₁₉H₁₂F₄N₄O₃ 428.32 Not reported Not reported Fluoro-pyrimidinedione, 2-CF₃-phenyl Not reported
1-(2-Hydroxy-2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]urea C₁₆H₁₅F₃N₂O₂ 324.30 Not reported Not reported Hydroxy-phenethyl, 3-CF₃-phenyl Not reported

Key Observations:

Substituent Diversity :

  • The target compound’s 2,4-dioxo-oxazolidinyl group distinguishes it from analogs like 8j (chloromethylthiazole) and AZ1 (pyrimidinedione) . These groups influence solubility, hydrogen-bonding capacity, and target selectivity.
  • Trifluoromethylphenyl is a common motif across all compounds, enhancing lipophilicity and metabolic stability.

Synthetic Yields :

  • Yields for urea derivatives vary widely. For example, 1f (70.7%) and 8j (52.7%) suggest that steric hindrance or reaction conditions (e.g., coupling reagents) significantly impact efficiency. The target compound’s synthetic route may require optimization to improve yield.

Physicochemical Properties :

  • The hydroxy-methoxybenzylidene hydrazine in 1f increases molecular weight (705.69 g/mol) and complexity, likely reducing bioavailability compared to simpler analogs .
  • Melting points (e.g., 198–200°C for 1f ) correlate with crystallinity and purity, critical for pharmaceutical formulation .

Spectral Data :

  • ESI-MS data confirm molecular ion peaks (e.g., 412.1 [M+H]⁺ for 8j ) , but NMR data (reported for 1f , 1g , etc.) are lacking for the target compound, limiting structural validation.

Research Implications and Limitations

  • Structural Optimization : The 2,4-dioxo-oxazolidinyl group may offer unique binding interactions compared to thiazole or pyrimidine substituents, warranting further docking studies.
  • Data Gaps : Absence of melting points, solubility, and bioactivity data for the target compound limits its comparative evaluation.
  • Synthetic Challenges: Multi-step syntheses (e.g., oxazolidinone ring formation) may require specialized reagents or catalysts, as seen in related compounds .

Biological Activity

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to an oxazolidinone ring and is characterized by the following molecular formula:

PropertyValue
Common Name This compound
CAS Number 2034384-56-8
Molecular Formula C₁₃H₁₂F₃N₃O₄
Molecular Weight 331.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the oxazolidinone and urea functionalities. The synthetic pathways often utilize starting materials that allow for the introduction of the trifluoromethyl group and phenyl substituents, which are crucial for enhancing biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The urea and oxazolidinone moieties are believed to facilitate binding with active sites of target proteins, modulating their activity. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic processes, such as α-glucosidase, which plays a significant role in carbohydrate metabolism .

Antidiabetic Activity

In vitro studies have demonstrated that derivatives of diphenyl urea, including this compound, exhibit potent inhibitory effects on α-glucosidase. For instance, related compounds have shown IC₅₀ values ranging from 2.14 to 115 µM against this enzyme, suggesting significant potential for managing Type 2 Diabetes Mellitus (T2DM) .

Table: Inhibitory Activity of Related Compounds

CompoundIC₅₀ (µM)Remarks
Compound A (similar structure)4.87Improved activity with ortho-methyl substitution
Compound B76.20Decreased activity with meta substitution
Compound C2.14Most potent agent in the series

Study on Enzyme Inhibition

A recent study focused on the synthesis and evaluation of various urea derivatives for their α-glucosidase inhibitory activity. Among these, compounds structurally related to this compound were highlighted for their unique binding interactions within the enzyme's active site. The research employed molecular docking techniques to elucidate binding modes and interactions with critical residues such as Glu277 and Asn350, which stabilize the compound through hydrogen bonding .

Pharmacological Applications

This compound is also being investigated for its potential as a pharmaceutical agent targeting specific biological pathways. Its unique structure allows for versatility in modifying its pharmacokinetic properties, making it a candidate for further development in therapeutic applications beyond diabetes management.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this urea derivative?

Synthesis typically involves coupling reactions between appropriately substituted isocyanates and amines. For example, analogous urea compounds are synthesized via reactions of aryl isocyanates with amines in inert solvents (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize byproducts . Purification often employs column chromatography or recrystallization, with yields varying based on substituent steric/electronic effects (e.g., 30–48% yields reported for structurally similar ureas) . Key quality control steps include HPLC for purity assessment and NMR for structural confirmation.

Q. How can structural elucidation be performed for this compound?

X-ray crystallography is the gold standard for confirming bond connectivity and stereochemistry. For instance, urea derivatives with trifluoromethylphenyl groups have been resolved using SHELX programs for structure refinement . Complementary techniques include:

  • FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and oxazolidinone C=O vibrations (~1740 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.0 ppm) and trifluoromethyl groups (¹⁹F NMR at δ -60 to -65 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₅F₃N₂O₃: 377.1107) .

Q. What experimental designs are suitable for studying its physicochemical properties?

Key parameters include solubility (tested in DMSO, ethanol, and water via shake-flask method), logP (determined via HPLC or octanol-water partitioning), and thermal stability (TGA/DSC). For example, analogs with trifluoromethyl groups exhibit logP values >2.0, indicating high lipophilicity . Stability studies under varying pH (1–10) and temperature (25–60°C) can inform storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., rotational barriers in urea groups). Use variable-temperature NMR to probe conformational changes. For crystal structure disagreements (e.g., unexpected bond lengths), verify data with multiple refinement cycles in SHELXL and cross-check against Cambridge Structural Database entries .

Q. What strategies optimize the compound’s bioactivity while minimizing environmental persistence?

Structure-activity relationship (SAR) studies can modify the oxazolidinone or trifluoromethylphenyl groups to alter potency. Environmental fate studies (e.g., hydrolysis half-life, biodegradability) should follow OECD guidelines. For example, Project INCHEMBIOL outlines protocols for abiotic/biotic transformation assays, including LC-MS/MS to track degradation products .

Q. How should researchers design assays to evaluate ecological or toxicological impacts?

Follow tiered testing frameworks:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna EC₅₀, algal growth inhibition) .
  • Tier 2 : Chronic exposure studies (e.g., zebrafish development, soil microcosm assays).
  • Data Analysis : Use ANOVA for dose-response modeling (p<0.05) and principal component analysis (PCA) to correlate structural features with toxicity .

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data?

Apply multivariate analysis (e.g., partial least squares regression) to identify confounding variables (e.g., solvent choice, cell line variability). For replicate discrepancies, use Grubbs’ test to exclude outliers and report results with 95% confidence intervals .

Methodological Resources

  • Synthesis : Ref
  • Structural Analysis : Ref
  • Environmental Studies : Ref
  • Data Analysis : Ref

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